molecular formula C7H7Cl2N B190108 4,6-Dichloro-2,3-dimethylpyridine CAS No. 101252-84-0

4,6-Dichloro-2,3-dimethylpyridine

Cat. No.: B190108
CAS No.: 101252-84-0
M. Wt: 176.04 g/mol
InChI Key: UKBCCVZZQCQJRX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 101252-84-0 . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . A study was carried out on the reaction of this compound with N-acylhydrazines to give two structural isomers .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 . The InChI key is UKBCCVZZQCQJRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N .

Scientific Research Applications

  • The study of hydrogen-bonded adducts of related pyridine compounds, such as the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, reveals important insights into molecular geometry and intermolecular interactions in these compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

  • The regioselectivity in the addition of phenols to dichloro-dimethylpyridines, like the reaction of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine, can be controlled by catalysts and solvents, indicating potential applications in organic synthesis (Ruggeri et al., 2008).

  • The cationic polymerization of vinyl monomers in the presence of pyridine derivatives like 2,6-dimethylpyridine suggests applications in polymer science and materials engineering (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

  • Studies on crystal structures of pyridinium salts, such as the structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, contribute to the understanding of nonclassical noncovalent interactions and crystal engineering (AlDamen & Haddad, 2011).

  • Theoretical studies on cyanopyridine derivatives for their structural and vibrational properties suggest potential applications in drug design and materials science (Márquez, Márquez, Cataldo, & Brandán, 2015).

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloro-2,3-dimethylpyridine is not mentioned in the search results, pyrimidines, a class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety information for 4,6-Dichloro-2,3-dimethylpyridine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 4,6-Dichloro-2,3-dimethylpyridine are not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it belongs, are used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Properties

IUPAC Name

4,6-dichloro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCCVZZQCQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306336
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-84-0
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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